Aqueous Solubility Advantage of Sodium Salt vs. Free Carboxylic Acid
The sodium carboxylate form of 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate provides enhanced aqueous solubility compared to the free carboxylic acid, a property critical for homogeneous aqueous-phase reactions and biological assay preparation [1]. The carboxylic acid (CAS 1143622-43-8, MW 186.23 g·mol⁻¹) lacks a counterion and requires organic co-solvents or alkaline conditions for dissolution [1]. The sodium salt is described by vendors as having improved water solubility and stability for further applications compared to the acid precursor .
| Evidence Dimension | Aqueous solubility and handling compatibility |
|---|---|
| Target Compound Data | Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate; MW 208.22 g·mol⁻¹; water-soluble salt [1] |
| Comparator Or Baseline | 5-tert-Butyl-1,3,4-thiadiazole-2-carboxylic acid; MW 186.23 g·mol⁻¹; neutral free acid with limited aqueous solubility [1] |
| Quantified Difference | Salt vs. free acid; enhanced water solubility reported qualitatively; no quantitative solubility (mg·mL⁻¹) data available from current evidence base |
| Conditions | Vendor technical descriptions; aqueous/alcoholic media |
Why This Matters
Procurement of the pre-formed sodium salt eliminates an in-house neutralization step, reducing handling variability and ensuring consistent dissolution behavior across experiments.
- [1] PubChem. Sodium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate (CID 91654455) and 5-tert-butyl-1,3,4-thiadiazole-2-carboxylic acid parent compound. National Center for Biotechnology Information. Retrieved April 2026. View Source
